molecular formula C10H12ClFN2O4S2 B2599273 6-chloro-N-(1,1-dioxo-1lambda6-thian-3-yl)-2-fluoropyridine-3-sulfonamide CAS No. 2094683-12-0

6-chloro-N-(1,1-dioxo-1lambda6-thian-3-yl)-2-fluoropyridine-3-sulfonamide

Cat. No. B2599273
CAS RN: 2094683-12-0
M. Wt: 342.78
InChI Key: OYBCATNINUTQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(1,1-dioxo-1lambda6-thian-3-yl)-2-fluoropyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has a unique chemical structure that makes it an interesting subject for investigation.

Mechanism of Action

The mechanism of action of 6-chloro-N-(1,1-dioxo-1lambda6-thian-3-yl)-2-fluoropyridine-3-sulfonamide is not fully understood. However, studies have shown that this compound has a unique mechanism of action that involves the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is a zinc metalloenzyme that is overexpressed in various cancers and plays a crucial role in tumor growth and progression. By inhibiting carbonic anhydrase IX, this compound can reduce the acidity of the tumor microenvironment, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
6-chloro-N-(1,1-dioxo-1lambda6-thian-3-yl)-2-fluoropyridine-3-sulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to reduce the expression of various angiogenic factors, leading to reduced tumor angiogenesis. Furthermore, this compound has been shown to reduce the acidity of the tumor microenvironment, leading to reduced tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 6-chloro-N-(1,1-dioxo-1lambda6-thian-3-yl)-2-fluoropyridine-3-sulfonamide in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound has a unique mechanism of action that involves the inhibition of carbonic anhydrase IX, making it an interesting subject for investigation. However, one of the significant limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can cause cytotoxicity in normal cells at high concentrations, making it challenging to use in in vivo experiments.

Future Directions

There are several future directions for the investigation of 6-chloro-N-(1,1-dioxo-1lambda6-thian-3-yl)-2-fluoropyridine-3-sulfonamide. One of the significant directions is the investigation of its potential as a therapeutic agent for various cancers. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Furthermore, investigations into the potential toxicity of this compound and its derivatives are needed to determine their safety for use in in vivo experiments. Finally, the investigation of the potential of this compound in other fields, such as agriculture and environmental science, is also an interesting direction for future research.
Conclusion:
6-chloro-N-(1,1-dioxo-1lambda6-thian-3-yl)-2-fluoropyridine-3-sulfonamide is a unique chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has potent antitumor activity against various cancer cell lines and has a unique mechanism of action that involves the inhibition of carbonic anhydrase IX. However, further research is needed to understand the full potential of this compound and its derivatives in various fields.

Synthesis Methods

The synthesis method of 6-chloro-N-(1,1-dioxo-1lambda6-thian-3-yl)-2-fluoropyridine-3-sulfonamide involves a multistep process. The first step involves the reaction of 2-fluoropyridine-3-sulfonamide with thionyl chloride to form the corresponding sulfonyl chloride. The second step involves the reaction of the sulfonyl chloride with 1,1-dioxo-1lambda6-thiane to form the intermediate compound. Finally, the intermediate compound is reacted with 6-chloropyridine-3-amine to obtain the desired product.

Scientific Research Applications

6-chloro-N-(1,1-dioxo-1lambda6-thian-3-yl)-2-fluoropyridine-3-sulfonamide has been used in various scientific research applications. One of the significant applications is in the field of cancer research. Studies have shown that this compound has potent antitumor activity against various cancer cell lines. Additionally, this compound has been used as a potential inhibitor of carbonic anhydrase IX, which is overexpressed in various cancers.

properties

IUPAC Name

6-chloro-N-(1,1-dioxothian-3-yl)-2-fluoropyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2O4S2/c11-9-4-3-8(10(12)13-9)20(17,18)14-7-2-1-5-19(15,16)6-7/h3-4,7,14H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBCATNINUTQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.